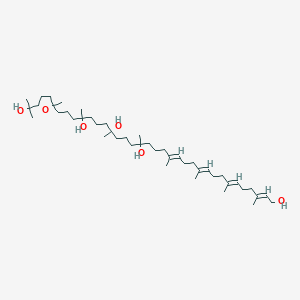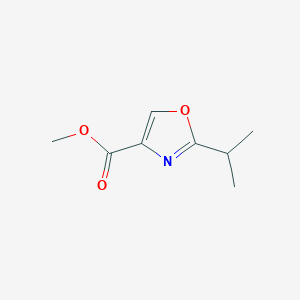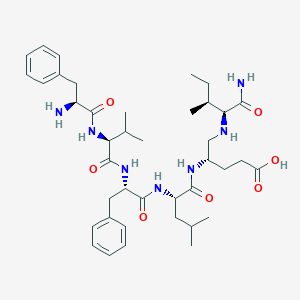
Phenylalanyl-valyl-phenylalanyl-psi(methylamino)leucyl-glutamyl-isoleucineamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylalanyl-valyl-phenylalanyl-psi(methylamino)leucyl-glutamyl-isoleucineamide, commonly known as FVPLGIL-amide, is a peptide that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This peptide is composed of nine amino acid residues and has a molecular weight of 1061.2 g/mol. In
Aplicaciones Científicas De Investigación
FVPLGIL-amide has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, FVPLGIL-amide has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
Mecanismo De Acción
The mechanism of action of FVPLGIL-amide is not fully understood, but it is believed to involve disruption of the bacterial cell membrane and inhibition of cancer cell proliferation. FVPLGIL-amide has also been shown to interact with cellular receptors, leading to downstream signaling pathways that may contribute to its biological effects.
Efectos Bioquímicos Y Fisiológicos
FVPLGIL-amide has been shown to have several biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, FVPLGIL-amide has been shown to stimulate insulin secretion and increase glucose uptake in pancreatic cells. It has also been shown to modulate the immune response, suggesting potential applications in immunotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FVPLGIL-amide is its stability, making it a useful tool for studying biological processes. However, its high molecular weight and complex structure may limit its use in some experimental systems. Additionally, the cost of synthesizing FVPLGIL-amide can be prohibitive for some researchers.
Direcciones Futuras
There are several potential future directions for research on FVPLGIL-amide. One area of interest is the development of FVPLGIL-amide-based therapies for bacterial infections and cancer. Additionally, further studies are needed to fully understand the mechanism of action of FVPLGIL-amide and its potential applications in other areas, such as diabetes and immunotherapy. Finally, the development of more efficient and cost-effective synthesis methods for FVPLGIL-amide could facilitate its use in a wider range of research applications.
Métodos De Síntesis
FVPLGIL-amide can be synthesized using solid-phase peptide synthesis (SPPS) methodology. This involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The final product is then purified using high-performance liquid chromatography (HPLC) to obtain a pure and homogeneous peptide.
Propiedades
Número CAS |
152017-02-2 |
|---|---|
Nombre del producto |
Phenylalanyl-valyl-phenylalanyl-psi(methylamino)leucyl-glutamyl-isoleucineamide |
Fórmula molecular |
C40H61N7O7 |
Peso molecular |
752 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C40H61N7O7/c1-7-26(6)35(36(42)50)43-23-29(18-19-33(48)49)44-38(52)31(20-24(2)3)45-39(53)32(22-28-16-12-9-13-17-28)46-40(54)34(25(4)5)47-37(51)30(41)21-27-14-10-8-11-15-27/h8-17,24-26,29-32,34-35,43H,7,18-23,41H2,1-6H3,(H2,42,50)(H,44,52)(H,45,53)(H,46,54)(H,47,51)(H,48,49)/t26-,29-,30-,31-,32-,34-,35-/m0/s1 |
Clave InChI |
HOWQLLQUJPNZDI-LWVFPSBSSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N)NC[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N |
SMILES |
CCC(C)C(C(=O)N)NCC(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N |
SMILES canónico |
CCC(C)C(C(=O)N)NCC(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N |
Otros números CAS |
152017-02-2 |
Sinónimos |
BI-LA-398 Phe-Val-Phe-psi(Ch2NH)-Leu-Glu-Ile amide phenylalanyl-valyl-phenylalanyl-psi(methylamino)leucyl-glutamyl-isoleucineamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



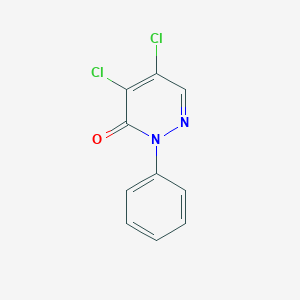
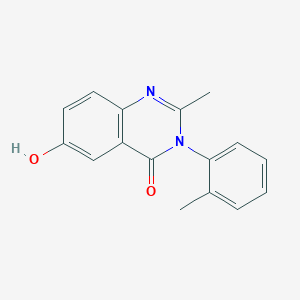
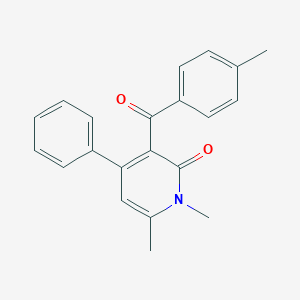
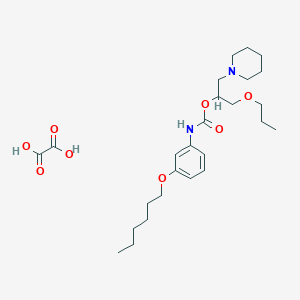
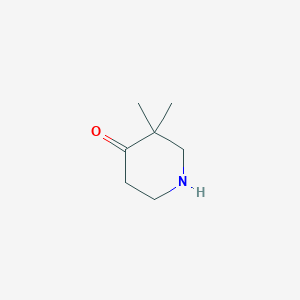
![Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B126131.png)
![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B126134.png)
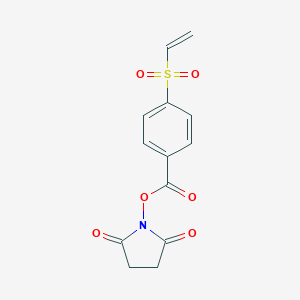
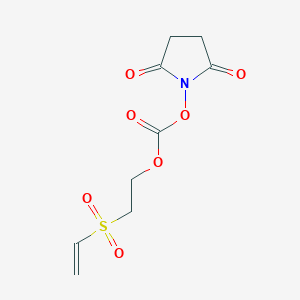
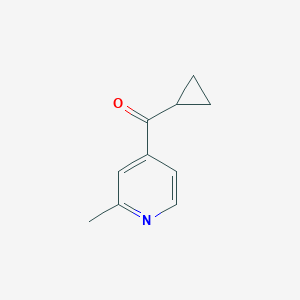
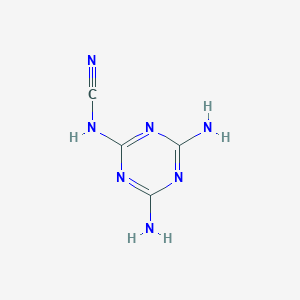
![3',6'-Bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B126143.png)
